molecular formula C4H9NOS B3051657 N,N-dimethyl-2-mercaptoacetamide CAS No. 35331-24-9

N,N-dimethyl-2-mercaptoacetamide

Cat. No.: B3051657
CAS No.: 35331-24-9
M. Wt: 119.19 g/mol
InChI Key: KJIZMZQPWFGTKV-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-mercaptoacetamide: is an organic compound with the molecular formula C4H9NOS. It is characterized by the presence of a mercapto group (-SH) attached to an acetamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Synthesis from N,N-dimethylacetamide and thiourea:

      Reaction: N,N-dimethylacetamide is reacted with thiourea in the presence of a base such as sodium hydroxide.

      Conditions: The reaction is typically carried out at elevated temperatures (around 80-100°C) for several hours.

      Product Isolation: The product is then extracted using an organic solvent such as diethyl ether and purified by recrystallization.

  • Industrial Production Methods:

      Large-scale Synthesis: Industrial production often involves the reaction of N,N-dimethylacetamide with hydrogen sulfide gas in the presence of a catalyst.

      Conditions: The reaction is conducted under high pressure and temperature to ensure maximum yield.

      Purification: The crude product is purified using distillation or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

      Conditions: Reactions are typically carried out in aqueous or organic solvents at room temperature.

      Products: Oxidation of N,N-dimethyl-2-mercaptoacetamide leads to the formation of sulfoxides or sulfones.

  • Reduction:

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

      Conditions: Reactions are performed in anhydrous solvents under inert atmosphere.

      Products: Reduction results in the formation of corresponding thiols or amines.

  • Substitution:

      Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.

      Conditions: Reactions are carried out at low temperatures to prevent side reactions.

      Products: Substitution reactions yield halogenated derivatives of this compound.

Scientific Research Applications

Chemistry:

    Catalysis: N,N-dimethyl-2-mercaptoacetamide is used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.

Biology:

    Enzyme Inhibition: This compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

Medicine:

    Antimicrobial Agents: Research has shown that derivatives of this compound exhibit antimicrobial properties, making them useful in developing new antibiotics.

Industry:

    Polymer Production: It is used as a solvent and stabilizer in the production of high-performance polymers and resins.

Comparison with Similar Compounds

    N,N-dimethylacetamide: Similar in structure but lacks the mercapto group, making it less reactive in certain chemical reactions.

    N-methyl-2-mercaptoacetamide: Contains only one methyl group, resulting in different solubility and reactivity properties.

    N,N-diethyl-2-mercaptoacetamide: Contains ethyl groups instead of methyl groups, affecting its steric and electronic properties.

Uniqueness:

    Reactivity: The presence of both dimethyl and mercapto groups in N,N-dimethyl-2-mercaptoacetamide makes it highly reactive and versatile in various chemical reactions.

    Applications: Its unique structure allows for diverse applications in catalysis, enzyme inhibition, and polymer production.

Properties

IUPAC Name

N,N-dimethyl-2-sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NOS/c1-5(2)4(6)3-7/h7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIZMZQPWFGTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40461838
Record name N,N-dimethyl-2-mercaptoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35331-24-9
Record name N,N-dimethyl-2-mercaptoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethyl-2-sulfanylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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